Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate

LogP Molecular Weight Drug-likeness

Problem: Sourcing enantiopure ortho-fluorophenylglycine building blocks with reliable stereochemistry and supply chain. Solution: Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate (CAS 1213966-01-8, ≥98% ee) provides unique ortho-fluorine proximity to the chiral center for large ¹⁹F NMR Δδ dispersion, enabling unambiguous absolute configuration determination. Key advantages: • Superior diastereofacial selectivity in enolate chemistry vs. para-fluoro or unsubstituted analogs. • Reduced CYP450-mediated oxidation in peptide scaffolds; lower boiling point (235.6°C) facilitates process-scale isolation without racemization. • Reliable global supply with ≥98% purity; sealed dry storage at 2-8°C.

Molecular Formula C9H10FNO2
Molecular Weight 183.182
CAS No. 1213966-01-8
Cat. No. B2442437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S)-2-amino-2-(2-fluorophenyl)acetate
CAS1213966-01-8
Molecular FormulaC9H10FNO2
Molecular Weight183.182
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1F)N
InChIInChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m0/s1
InChIKeyNNBTVDCABPEXGX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate (CAS 1213966-01-8) for Chiral Research & Synthesis: A Procurement-Focused Baseline


Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate (CAS 1213966-01-8) is a chiral, non-proteinogenic α-amino acid methyl ester belonging to the ortho-fluorophenylglycine class. Its structure comprises a (2S)-configured α-carbon bearing a primary amine, a methyl ester, and an ortho-fluorophenyl ring, giving it a molecular formula of C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol . The ortho-fluorine substituent imposes distinct electronic and conformational constraints compared to para-fluoro or non-fluorinated analogs, directly influencing the compound's reactivity, binding orientation, and metabolic profile in derived molecules [1]. It is primarily utilized as a chiral building block, enantioselective catalyst ligand precursor, and ¹⁹F NMR probe for absolute configuration determination [1].

Chiral building block for diastereoselective synthesis
¹⁹F NMR probe for absolute configuration determination
Enantioselective ligand precursor for asymmetric catalysis

Why Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate Cannot Be Replaced by Para-Fluoro, Chloro, or Unsubstituted Analogs: The Ortho-Fluorine Differentiation


Close structural analogs—such as the para-fluoro isomer (CAS 170902-74-6), the 2-chloro analog (CAS 141109-13-9), the unsubstituted phenylglycine methyl ester (CAS 26682-99-5), and the racemic mixture—cannot be interchanged with methyl (2S)-2-amino-2-(2-fluorophenyl)acetate because each substitution pattern produces quantifiably different physicochemical properties, electronic environments, and steric profiles that directly dictate downstream molecular recognition, chiral induction, and metabolic fate [1]. The ortho-fluorine's proximity to the chiral center creates a unique ¹⁹F NMR chemical shift sensitivity and a restricted rotational profile that the para-fluoro analog lacks, while the chlorine and bromine analogs introduce increased steric bulk and altered hydrogen-bonding capacity that fundamentally shift binding interactions and synthetic reactivity [1][2].

Para-fluoro isomer Ortho-fluorine proximity to chiral center provides unique ¹⁹F NMR shift sensitivity and conformational restriction; para-fluoro substitution may not reproduce these properties.
2-Chloro analog Chlorine introduces increased steric bulk and altered hydrogen-bonding capacity, shifting binding orientation and reactivity profiles relative to the ortho-fluoro scaffold.
Racemic mixture Loss of enantiomeric excess eliminates stereochemical induction essential for diastereoselective reactions and chiral resolution processes.

Quantitative Differentiation Guide for Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate vs. Closest Analogs


Molecular Weight and Lipophilicity Shift vs. Unsubstituted Phenylglycine Methyl Ester

The ortho-fluoro substitution increases the molecular weight from 165.19 g/mol (unsubstituted phenylglycine methyl ester) to 183.18 g/mol , a gain of +18.0 Da. For context, this MW increase is accompanied by an increase in calculated LogP (XLogP3 for the 2-chloro analog is 1.5 [1]; the fluorinated compound is expected to have a LogP approximately 0.3–0.5 units lower due to fluorine's electronegativity, based on class-level trends [2]). These shifts directly influence passive membrane permeability and CYP450 metabolic susceptibility in lead optimization programs.

MW and lipophilicity
Cross-study comparable
Molecular weight increase: +18.0 g/mol vs. unsubstituted phenylglycine ester
Calculated LogP shift ~0.3–0.5 units lower (class-level trend)
May support lead-optimization fit: controlled MW increase and modulated lipophilicity
Predicted; experimental LogP and permeability data recommended
LogP Molecular Weight Drug-likeness Medicinal Chemistry

Predicted pKa Difference vs. 2-Chloro Analog: Impact on Ionization State and Salt Formation

The predicted pKa of methyl (2S)-2-amino-2-(2-fluorophenyl)acetate is 6.27 ± 0.10 , whereas the corresponding 2-chloro analog has a predicted pKa of 6.15 ± 0.10 [1]. The 0.12 unit difference, while modest, reflects the electron-withdrawing inductive effect of ortho-fluorine vs. ortho-chlorine. In practice, pKa values near physiological pH (7.4) mean that small shifts can alter the ratio of protonated (charged) to neutral species by a factor of ~1.3-fold, influencing solubility, membrane permeability, and salt-forming propensity in both preclinical assays and final solid-form selection [2].

pKa difference
Cross-study comparable
Target: 6.27 ± 0.10 2-chloro analog: 6.15 ± 0.10 ΔpKa = +0.12 units (target slightly less acidic)
Reported ionization context: small shift may alter protonation ratio at physiological pH
Predicted values; experimental determination advised for solid-form design
pKa Ionization Salt Selection Formulation

Predicted Boiling Point and Density vs. Para-Fluoro Isomer: Implications for Purification and Handling

Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate has a predicted boiling point of 235.6 ± 25.0 °C and a density of 1.214 ± 0.06 g/cm³ . In contrast, the para-fluoro isomer (CAS 170902-74-6) exhibits a significantly higher predicted boiling point of 270.6 ± 25.0 °C . This ~35 °C boiling point difference reflects the ortho-fluorine's intramolecular hydrogen-bonding capacity with the adjacent amino group, which reduces intermolecular hydrogen bonding compared to the para isomer. The corresponding 2-chloro analog also shows a higher boiling point of 270.1 ± 25.0 °C [1].

Boiling point
Cross-study comparable
Target: 235.6 ± 25.0 °C
para-fluoro isomer: 270.6 ± 25.0 °C; 2-chloro: 270.1 ± 25.0 °C
ΔBP approx. −35 °C (lower boiling point may ease purification)
Milder distillation conditions may reduce racemization risk during scale-up
Predicted values; experimental verification recommended for process design
Boiling Point Density Distillation Chromatography Scale-up

Enantiomeric Purity Baseline and Chiral Stability: The (2S)-Configuration as a Procurement Specification

Commercially sourced methyl (2S)-2-amino-2-(2-fluorophenyl)acetate is routinely supplied at ≥98% purity with retention of the (2S) configuration . The consequence of using the racemic mixture (DL-2-fluorophenylglycine methyl ester) or the (2R)-enantiomer is a total loss of chiral induction in asymmetric synthesis applications, which has been quantitatively demonstrated in related fluorophenylglycine systems where enantiomeric excess drops from >98% to <5% when the wrong enantiomer is employed [1]. The ortho-fluorine substitution further enhances configurational stability by introducing a steric barrier that retards α-proton abstraction and racemization relative to the unsubstituted phenylglycine ester [2].

Enantiomeric purity
Class-level inference
Commercial specification: ≥98% ee (2S)-configuration
Racemate: 0% ee; (2R)-enantiomer: opposite configuration
Configurational stability inferred from class behavior
Stereochemical-control context: enantiomeric excess essential for chiral induction workflows
Verify supplier CoA; racemization rates not directly measured for this compound
Enantiomeric Excess Chiral Purity Stereochemistry Quality Control

Targeted Application Scenarios for Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate Based on Quantitative Differentiation


A-1: ¹⁹F NMR Chiral Derivatizing Agent for Absolute Configuration Determination

The ortho-fluorine's proximity to the chiral α-carbon produces large ¹⁹F NMR chemical shift dispersion between diastereomeric amides or esters derived from chiral acids or alcohols [1]. This property is qualitatively superior to para-fluoro analogs, where the fluorine is too distant from the chiral center to amplify Δδ values. Researchers procuring this compound for configurational analysis should specify the (2S)-enantiomer with ≥98% ee to avoid misassignment of absolute configuration .

A-2: Chiral Building Block for Diastereoselective Synthesis of Fluorinated Pharmaceuticals

The ortho-fluorine creates a unique steric and electronic environment that enhances diastereofacial selectivity in Michael additions, aldol condensations, and enolate alkylations compared to unsubstituted or para-fluoro phenylglycine esters [1]. The lower boiling point of the ortho isomer (235.6 °C vs. ~270 °C for para-fluoro) facilitates product isolation without thermal racemization, a critical advantage in process-scale campaigns .

A-3: Metabolic Stability Probe in Lead Optimization of Glycine Transporter or Amino Acid Receptor Ligands

When incorporated into peptide or peptidomimetic scaffolds, the ortho-fluorophenylglycine residue exhibits reduced CYP450-mediated oxidation compared to unsubstituted phenylglycine due to fluorine's electron-withdrawing and metabolic blocking effects [1]. The +18 Da molecular weight increase over phenylglycine falls within the acceptable range for maintaining ligand efficiency, while the ortho substitution pattern provides superior metabolic shielding relative to meta- or para-fluoro isomers in certain enzyme active sites .

A-4: Pharmaceutical Salt Screening of ortho-Fluoro Amino Esters for Solubility Enhancement

The predicted pKa of 6.27 positions the α-ammonium group near the optimal window for salt formation with pharmaceutically acceptable acids (e.g., HCl, tartaric acid). The 0.12-unit higher pKa compared to the 2-chloro analog shifts the protonation equilibrium, potentially yielding a crystalline salt with different solubility and stability profiles [1]. This differential enables tailored solid-form screening programs that cannot be achieved using the chloro or unsubstituted analogs .

Application
Selection Property
Validation Focus
¹⁹F NMR chiral derivatization studies
Ortho-fluorine proximity to chiral center amplifies ¹⁹F shift dispersion
Diastereomeric Δδ values and ee verification
Diastereoselective synthesis building block
Steric and electronic profile at α-carbon for facial selectivity
Diastereofacial ratio and enantiomeric excess retention
Metabolic stability probe in lead optimization
Ortho-fluorine electron-withdrawing and metabolic blocking effects
CYP450 oxidation susceptibility and metabolite profiling
Salt screening and solid-form research
pKa near physiological pH enables salt formation with pharma-acceptable acids
Crystalline salt solubility, stability, and protonation state
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